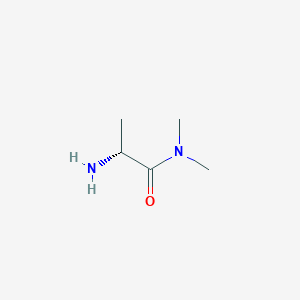

(R)-2-Amino-N,N-dimethylpropanamide

Description

Significance of Enantiomerically Pure Chiral Scaffolds in Contemporary Organic Chemistry

Enantiomerically pure chiral scaffolds are molecules with a defined three-dimensional arrangement that are essential in modern organic chemistry. Their importance lies in their ability to control the stereochemical outcome of chemical reactions, a critical factor in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular structures. The specific spatial arrangement of these scaffolds allows for selective interactions with other chiral molecules, much like a key fits a specific lock. This principle is fundamental in biology, where the activity of drugs and natural products often depends on their specific enantiomeric form. nih.govnih.gov

The use of enantiomerically pure scaffolds, such as chiral helicenes or those derived from natural products like camphor, enables the construction of complex molecules with high precision. nih.govresearchgate.net These scaffolds can be incorporated into a molecule temporarily as a "chiral auxiliary" to guide a reaction and are then removed, or they can be a permanent part of the final structure. wikipedia.orgsigmaaldrich.com Their application has transformed the synthesis of enantiomerically pure compounds from a significant challenge into a more systematic and predictable process, crucial for developing new therapeutic agents and advanced materials. nih.govnih.gov

The Foundational Role of α-Amino Amides in Asymmetric Transformations

α-Amino amides are a class of organic compounds that serve as versatile building blocks and catalysts in asymmetric synthesis. nih.govresearchgate.net Structurally, they contain an amide functional group and an amino group on the same carbon atom (the α-carbon). This arrangement allows them to act as bifunctional molecules, participating in reactions through hydrogen bonding, enamine formation, and other interactions that can create a well-defined chiral environment. nih.gov

As organocatalysts, primary α-amino amides have proven to be inexpensive and stable alternatives to other catalysts for a range of asymmetric transformations. nih.gov Their derivatives are widely used as chiral auxiliaries, which are temporarily attached to a substrate to direct the stereoselective formation of a new stereocenter. williams.edutcichemicals.com For instance, alaninamide derivatives have been used in the asymmetric alkylation for the synthesis of quaternary α-methyl α-amino acids. nih.gov The ability to easily modify the structure of α-amino amides allows chemists to fine-tune their steric and electronic properties to achieve high levels of stereoselectivity in reactions such as aldol (B89426) reactions, Michael additions, and aminations. nih.govmdpi.com

While (R)-2-Amino-N,N-dimethylpropanamide fits into this class, specific research detailing its application as a foundational tool in major asymmetric transformations is not extensively documented in publicly available literature. Its utility is inferred from the well-established reactivity of analogous chiral α-amino amides.

Historical Context and Evolution of this compound within Chiral Synthesis Research

The field of asymmetric synthesis dates back to the 19th century, but it has seen explosive growth since the mid-20th century, becoming a cornerstone of organic chemistry. researchgate.net The development of chiral auxiliaries, reagents, and catalysts has been a primary focus of this research. Early work relied on resolving racemic mixtures or using chiral compounds from nature's "chiral pool." Over time, more predictable and efficient methods were developed, including the use of chiral amides derived from amino acids. researchgate.netresearchgate.net

The evolution of specific chiral building blocks is often driven by their successful application in the synthesis of complex targets or by the development of new synthetic methods that demonstrate their utility. Compounds like Evans oxazolidinones and pseudoephedrine amides became widely adopted due to their high effectiveness and predictability in controlling stereochemistry. wikipedia.orgwilliams.edu

Detailed historical accounts or seminal studies focusing specifically on the synthesis and application of This compound are not prominent in the existing body of scientific literature. Its history is therefore embedded within the broader progress of using amino acid derivatives in asymmetric synthesis. The physical and chemical properties for the racemic version of the compound, 2-Amino-N,N-dimethylpropanamide, are available and provide a basis for its chemical identity. nih.gov

Chemical and Physical Properties

Below are the computed physical and chemical properties for 2-Amino-N,N-dimethylpropanamide, the racemic form of the compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | nih.gov |

| Molecular Weight | 116.16 g/mol | nih.gov |

| IUPAC Name | 2-amino-N,N-dimethylpropanamide | nih.gov |

| SMILES | CC(C(=O)N(C)C)N | nih.gov |

| InChIKey | WSFGOLVWRKEQOW-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-4(6)5(8)7(2)3/h4H,6H2,1-3H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFGOLVWRKEQOW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enantioselective Synthetic Methodologies for R 2 Amino N,n Dimethylpropanamide

Asymmetric Synthesis Routes

Asymmetric synthesis aims to directly create the desired stereoisomer from a prochiral substrate, often employing chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. The auxiliary is later removed, having fulfilled its role in establishing the desired chirality. A common strategy for the synthesis of α-amino amides like (R)-2-Amino-N,N-dimethylpropanamide involves the use of chiral oxazolidinones, such as those developed by Evans.

In a typical sequence, a glycine (B1666218) enolate equivalent attached to a chiral auxiliary is subjected to diastereoselective alkylation. For the synthesis of the target compound, this would involve methylation. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (a methylating agent) to the opposite face, thereby creating the desired (R)-configuration at the α-carbon. Subsequent cleavage of the auxiliary, followed by amidation with dimethylamine (B145610), yields the final product.

Hypothetical Reaction Scheme:

Acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with bromoacetyl bromide.

Azide (B81097) displacement of the bromide to form an azidoacetyl imide.

Reduction of the azide to a primary amine.

Diastereoselective methylation of the resulting glycine derivative.

Hydrolytic or reductive cleavage of the chiral auxiliary to release the (R)-2-aminopropanoic acid derivative.

Amidation with dimethylamine to furnish this compound.

| Step | Reaction | Reagents and Conditions | Typical Diastereomeric Excess (d.e.) |

| 1 | Acylation | Bromoacetyl bromide, Triethylamine | - |

| 2 | Azide Displacement | Sodium azide, DMF | - |

| 3 | Reduction | H₂, Pd/C | - |

| 4 | Methylation | LDA, Methyl iodide, -78 °C | >95% |

| 5 | Auxiliary Cleavage | LiOH, H₂O₂ | - |

| 6 | Amidation | Dimethylamine, Coupling agent (e.g., HATU) | - |

Table 1: Illustrative steps and expected diastereoselectivity in a chiral auxiliary-mediated synthesis.

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. A prominent strategy for the synthesis of chiral amines and their derivatives is the asymmetric hydrogenation of prochiral enamides or imines.

For the synthesis of this compound, a precursor such as 2-(dimethylamino)-N,N-dimethyl-2-oxoethan-1-iminium could be subjected to asymmetric hydrogenation using a chiral transition metal catalyst, for instance, a rhodium or iridium complex with a chiral phosphine (B1218219) ligand. The catalyst creates a chiral environment that favors the addition of hydrogen from one face of the substrate, leading to the formation of the (R)-enantiomer with high enantiomeric excess (e.e.).

| Catalyst System | Ligand | Substrate Type | Typical Enantiomeric Excess (e.e.) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | N-Acyl-α-enamide | >98% |

| [Ir(COD)Cl]₂ | (R)-SEGPHOS | N-Aryl imine | >95% |

| RuCl₂[(R)-BINAP] | (R)-BINAP | β-Keto ester | >99% (after further steps) |

Table 2: Examples of catalyst systems used in asymmetric hydrogenation for the synthesis of chiral building blocks.

Biocatalysis utilizes enzymes to perform stereoselective transformations. For the production of this compound, several enzymatic approaches can be envisioned. One of the most direct methods is the kinetic resolution of a racemic mixture of 2-amino-N,N-dimethylpropanamide. nih.gov

In this scenario, an enzyme, such as a highly selective (S)-amidase, would selectively hydrolyze the (S)-enantiomer of the amide to the corresponding carboxylic acid, (S)-2-aminopropanoic acid, leaving the desired this compound unreacted and in high enantiomeric purity. nih.gov A dynamic kinetic resolution, where the unreacted (S)-amide is continuously racemized in situ by a racemase, could theoretically allow for a quantitative yield of the (R)-amide. nih.gov

Alternatively, transaminases or amine dehydrogenases could be employed to synthesize the chiral amine precursor, (R)-alaninamide, from a prochiral keto-amide. nih.govacs.org Subsequent N,N-dimethylation would yield the final product.

| Enzyme Class | Biocatalytic Strategy | Substrate | Product | Typical Enantiomeric Excess (e.e.) |

| Amidase | Kinetic Resolution | (R,S)-2-Amino-N,N-dimethylpropanamide | This compound | >99% |

| Transaminase | Asymmetric Synthesis | 2-Oxo-N,N-dimethylpropanamide | This compound | >98% |

| Amine Dehydrogenase | Reductive Amination | 2-Oxo-N,N-dimethylpropanamide | This compound | >99% |

Table 3: Potential biocatalytic routes for the enantioselective production of this compound.

Diastereomeric and Enantiomeric Resolution Techniques

Resolution techniques involve the separation of a racemic mixture into its constituent enantiomers. This can be achieved through classical chemical methods or more modern chromatographic techniques.

Classical resolution involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization or chromatography. For a primary amine like the precursor to the target compound, a common approach is the use of a chiral carboxylic acid, such as tartaric acid or mandelic acid, to form diastereomeric salts.

For this compound, which is a tertiary amide, the resolution would typically be performed on a chiral amine precursor. For example, racemic alaninamide could be reacted with an optically pure chiral acid to form diastereomeric salts, which are then separated. After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure amine, which can then be N,N-dimethylated.

Another approach involves the use of chiral derivatizing agents that react with the amino group to form diastereomeric amides. For instance, reacting racemic alaninamide with an activated derivative of an optically pure acid, like Mosher's acid chloride, would yield a mixture of diastereomeric amides that can be separated chromatographically.

| Chiral Resolving Agent | Type of Diastereomer | Separation Method |

| (R,R)-Tartaric Acid | Diastereomeric Salts | Fractional Crystallization |

| (S)-Mandelic Acid | Diastereomeric Salts | Fractional Crystallization |

| (S)-Mosher's Acid Chloride | Diastereomeric Amides | Column Chromatography |

| (1S)-Camphorsulfonyl Chloride | Diastereomeric Sulfonamides | Column Chromatography |

Table 4: Common chiral resolving agents and their application in the resolution of chiral amines.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

For the separation of (R)- and (S)-2-Amino-N,N-dimethylpropanamide, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often effective. yakhak.org The enantiomers can interact with the chiral cavities and functional groups of the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, leading to their resolution. Macrocyclic glycopeptide-based CSPs are also widely used for the separation of underivatized amino acids and their derivatives. sigmaaldrich.com

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Typical Application |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | UV | Analytical and preparative separation of amino acid derivatives |

| Amylose tris(3,5-dimethylphenylcarbamate) | Acetonitrile/Methanol | UV/MS | Enantioseparation of a broad range of chiral compounds |

| Teicoplanin-based (Macrocyclic Glycopeptide) | Methanol/Acetic Acid/Triethylamine | UV/MS | Separation of underivatized amino acids and polar compounds |

Table 5: Examples of chiral stationary phases and typical conditions for the enantioseparation of amino acid derivatives by HPLC.

Optimization of Synthetic Pathways for Enhanced Enantiomeric Excess and Yield

A significant approach in asymmetric synthesis involves the catalytic hydrogenation of a suitable prochiral substrate. This method's success is highly dependent on the choice of catalyst, solvent, and reaction conditions. For instance, the diastereoselective catalytic hydrogenation of N-(2-methylbenzoyl)-(S)-proline methyl ester has been investigated using various supported metal catalysts. researchgate.net The nature of the metal, such as Rhodium (Rh), Ruthenium (Ru), Platinum (Pt), and Palladium (Pd), plays a critical role, with Pt and Pd showing lower activity in certain contexts. researchgate.net Rhodium-based catalysts, particularly when modified with oxides like MoOx and supported on silica (B1680970) (Rh-MoOx/SiO2), have demonstrated high efficacy in the selective hydrogenation of amino acids to amino alcohols with excellent yields (90-94%) and complete retention of configuration. rsc.orgresearchgate.net The modification with MoOx has been shown to drastically enhance the catalyst's activity and improve both selectivity and enantiomeric excess. researchgate.net

The optimization of such catalytic systems involves a systematic study of various parameters. For example, in the palladium-catalyzed carboetherification/hydrogenation sequence, the choice of ligand is crucial. nih.gov The use of different ligands, such as the DACH-phenyl Trost ligand (L7), can significantly influence the yield and enantiomeric excess of the product. nih.gov Further optimization might involve adjusting the catalyst loading, hydrogen pressure, temperature, and reaction time to achieve the desired outcome. The scale-up of these optimized conditions has been shown to be straightforward, allowing for the production of the desired product on a larger scale without a significant loss in stereoselectivity. nih.gov

Enzymatic methods, particularly kinetic resolution, present a powerful alternative for obtaining enantiomerically pure this compound. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. The efficiency of enzymatic resolution is highly dependent on the choice of enzyme, solvent, acylating agent, and temperature.

For the resolution of racemic amino amides, various lipases have been evaluated. Amano lipase (B570770) AK from Pseudomonas fluorescens and lipase from Candida antarctica B (CAL-B) are among the most effective for the kinetic resolution of related compounds. mdpi.com The optimization of enzymatic resolution often involves screening a panel of lipases under different conditions. Key parameters that are typically optimized include the choice of the acyl donor in transesterification reactions, the solvent system (which can include organic solvents or ionic liquids), and the reaction temperature. For example, the use of isopropenyl acetate (B1210297) as an acylating agent in the presence of Candida rugosa lipase has been shown to yield high enantiomeric excess. mdpi.com The reaction medium can also be a biphasic system, such as an n-hexane/water mixture, which has been shown to improve product concentration and yield in the enzymatic synthesis of other amino amides. nih.gov

The following tables summarize key findings from research on the optimization of related enantioselective syntheses, which can inform the development of a highly efficient pathway for this compound.

Table 1: Optimization of Catalytic Hydrogenation for Related Amino Alcohols

| Catalyst | Substrate | Ligand/Modifier | Solvent | Yield (%) | e.e. (%) | Reference |

| Pd2(dba)3·CHCl3 | Propargylic Amine | (S,S)-Ligand | Not Specified | 79 | 94 | nih.gov |

| Rh-MoOx/SiO2 | Various Amino Acids | MoOx | Water | 90-94 | >99 | rsc.orgresearchgate.net |

| Rhodium on Carbon | N-(2-methylbenzoyl)-(S)-proline methyl ester | None | Not Specified | Moderate Selectivity | Not Specified | researchgate.net |

| Ruthenium on Carbon | Aromatic Substrate | Phosphoric Acid | Not Specified | High Selectivity | Maintained Optical Purity | researchgate.netumaine.edu |

Table 2: Optimization of Enzymatic Resolution for Related Amino Compounds

| Enzyme | Substrate | Acyl Donor/Method | Solvent/Medium | Conversion (%) | e.e. (%) | Reference |

| Amano Lipase AK (P. fluorescens) | rac-aryloxy-propan-2-yl acetate | Hydrolysis | Not Specified | ~50 | >99 | mdpi.com |

| Lipase from T. lanuginosus | rac-aryloxy-propan-2-yl acetate | Hydrolysis | Acetonitrile | Not Specified | >99 | mdpi.com |

| Candida rugosa MY Lipase | rac-1-(isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Toluene (B28343)/[EMIM][BF4] | 28.2 | 96.2 (product) | mdpi.com |

| Nitrile Hydratase (R. boritolerans) | 2-amino-2,3-dimethylbutyronitrile | Hydration | n-hexane/water | 91 | Not Applicable | nih.gov |

The data presented in these tables highlight the critical role of systematic optimization in achieving high yields and enantiomeric purity. For the synthesis of this compound, a similar multi-parametric optimization approach, whether through catalytic hydrogenation of a suitable precursor or enzymatic resolution of a racemic mixture, would be essential to develop a viable and efficient manufacturing process.

The Utility of R 2 Amino N,n Dimethylpropanamide As a Chiral Building Block

Application in Asymmetric Total Synthesis Strategies

Asymmetric total synthesis aims to prepare complex, often biologically active, natural products from simple, achiral precursors. Chiral building blocks are instrumental in these multi-step sequences, introducing stereocenters that guide the formation of subsequent chiral centers.

Construction of Complex Natural Products and Bioactive Molecules

There is currently no available scientific literature detailing the use of (R)-2-Amino-N,N-dimethylpropanamide as a key chiral building block in the total synthesis of complex natural products or other bioactive molecules. While the synthesis of such molecules often employs chiral amino acid derivatives, specific examples utilizing the N,N-dimethylamide functionality of this particular propanamide are not reported.

Stereocontrol and Stereoselective Induction in Multi-Step Synthetic Sequences

The ability of a chiral fragment to control the stereochemical outcome of reactions at other sites within a molecule is a critical aspect of asymmetric synthesis. However, research demonstrating the specific role of the this compound moiety in directing stereoselective transformations during a multi-step synthesis is not documented in the accessible scientific literature.

Precursor for the Development of Novel Chiral Auxiliaries

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic sequence to direct the stereoselective formation of a new chiral center. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. While amino acids are common precursors for well-known chiral auxiliaries, there are no published studies on the conversion of this compound into a novel chiral auxiliary.

Scaffold for the Rational Design and Synthesis of Advanced Chiral Ligands

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. The rational design of these ligands often starts from a chiral scaffold. An extensive search of the chemical literature did not yield any examples of this compound being used as a scaffold for the design and synthesis of new chiral ligands for asymmetric catalysis.

Applications of R 2 Amino N,n Dimethylpropanamide Derivatives in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Based on the (R)-2-Amino-N,N-dimethylpropanamide Framework

The modular nature of the this compound scaffold makes it an attractive starting point for the development of novel chiral ligands. By modifying the primary amine and the N,N-dimethylamide groups, a diverse library of ligands can be synthesized to modulate the steric and electronic environment of a metal center.

The design of effective chiral ligands for transition metal catalysis is a cornerstone of modern synthetic chemistry. nih.gov While C2-symmetric ligands were historically dominant, non-symmetrical ligands, such as those that can be conceptually derived from scaffolds like this compound, are gaining prominence. nih.gov These ligands often feature distinct coordinating atoms, such as nitrogen and phosphorus (P,N-ligands), which can outperform traditional symmetrical ligands in various reactions. nih.gov

The general approach involves converting the primary amine of an amino acid derivative into a coordinating group, such as a phosphine (B1218219) or an imine, while the amide portion can either be a non-coordinating bulky group to influence the chiral pocket or a secondary coordinating site. For instance, amino acids are valuable starting materials for creating ligands for metals like copper, nickel, and palladium. nih.govmdpi.com Peptide-based ligands, which share the core amino amide structure, have been successfully used in copper-catalyzed 1,4-additions and palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions. mdpi.com A key strategy in ligand design is the creation of a rigid and well-defined chiral environment around the metal, which is crucial for effective stereochemical communication during the catalytic cycle. nih.govrsc.org

The chiral amide framework is also central to the development of purely organic catalysts that operate without a metal center. These organocatalysts often function by forming transient covalent bonds (e.g., iminium or enamine ions) or through non-covalent interactions like hydrogen bonding.

C2-symmetric derivatives of amino acid amides have been synthesized and evaluated as organocatalysts. mdpi.com For example, N-alkylated C2-symmetric bis-amides derived from amino acids have been shown to catalyze Michael addition and aldol (B89426) reactions. mdpi.com Similarly, simple β-amino amide structures can act as effective organocatalysts for enantioselective aldol reactions between isatins and ketones, producing pharmaceutically relevant 3-hydroxy-2-oxindoles with high stereoselectivity. researchgate.net The development of C2-symmetric chiral bisamides derived from other chiral precursors has also been explored, highlighting the general utility of the amide group in creating effective chiral catalysts. mdpi.com

A prominent strategy involves creating bifunctional organocatalysts where the chiral amide scaffold is appended with a hydrogen-bond donor group, such as a thiourea (B124793) or squaramide. rsc.org These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivity in reactions like the Michael addition. rsc.org

Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from chiral amino amide frameworks have been applied in a range of important transition metal-catalyzed reactions, demonstrating their versatility and effectiveness in creating chiral molecules.

Asymmetric hydrogenation is a powerful tool for producing enantiomerically pure compounds. While direct examples using this compound derivatives are not extensively documented, closely related structures have proven effective. For instance, monodentate phosphoramidite (B1245037) ligands, which can be synthesized from amino acid esters, have been used in rhodium-catalyzed asymmetric hydrogenation of N-formyl dehydroamino esters. nih.gov These reactions proceed with exceptional enantioselectivity, often exceeding 99% ee, demonstrating that the chiral backbone derived from an amino acid is highly effective in controlling the stereochemical outcome of the hydrogenation process. nih.gov

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Esters with a Phosphoramidite Ligand

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Methyl 2-(formamido)acrylate | [Rh(COD)2]BF4 / Monodentate Phosphoramidite | >99 | >99 | nih.gov |

| Methyl 2-(formamido)cinnamate | [Rh(COD)2]BF4 / Monodentate Phosphoramidite | >99 | 96 | nih.gov |

The creation of carbon-carbon bonds in an enantioselective manner is fundamental to organic synthesis. Ligands and organocatalysts based on chiral amino amides have been successfully applied to several key C-C bond-forming reactions.

Aldol and Mannich Reactions: Organocatalysts derived from amino amides are particularly effective in aldol reactions. For example, novel β-amino amide organocatalysts have been used for the enantioselective aldol reaction of isatins with ketones, achieving excellent yields and stereoselectivities (up to 98% ee). researchgate.net C2-symmetric amino acid amide derivatives have also been used to catalyze aldol reactions, yielding predominantly syn-aldol products with up to 55% ee. mdpi.com

Michael Additions: The conjugate addition, or Michael reaction, is another area where these catalysts excel. C2-symmetric N,N'-bis-[(pyrrolidin-2-yl)methyl-squaramide] organocatalysts are efficient for the asymmetric Michael reaction between cyclohexanone (B45756) derivatives and β-nitrostyrenes. rsc.org Furthermore, N-alkylated C2-symmetric amino acid amides have catalyzed the Michael addition of 2-hydroxy-1,4-napthoquinone to β-nitrostyrene, achieving enantiomeric excesses up to 44%. mdpi.com

Cross-Coupling Reactions: While specific applications of this compound derivatives in Heck and Suzuki reactions are not widely reported, the broader class of amino acid-derived ligands has shown significant promise. Peptide-based ligands have been employed in palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions, demonstrating the principle of using these biomolecule-derived scaffolds in complex catalytic cycles. mdpi.com Nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with olefins further illustrates the utility of this compound class in modern cross-coupling methodologies. researchgate.net

Table 2: Organocatalyzed Asymmetric Aldol and Michael Reactions

| Reaction Type | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Aldol (Isatin + Cyclohexanone) | β-Amino Amide | >99 | 98 | 99:1 (syn/anti) | researchgate.net |

| Aldol (4-Nitrobenzaldehyde + Hydroxyacetone) | C2-Symmetric Amino Acid Amide Salt | - | 55 | - | mdpi.com |

| Michael (Cyclohexanone + β-Nitrostyrene) | C2-Symmetric Squaramide | High | Good to Excellent | - | rsc.org |

| Michael (2-Hydroxy-1,4-napthoquinone + β-Nitrostyrene) | C2-Symmetric Amino Acid Amide | - | 44 | - | mdpi.com |

The application of chiral amino amide derivatives extends to stereoselective oxidation and reduction reactions. These processes are crucial for installing or modifying functional groups with precise stereochemical control.

Chiral hydroxamic acid ligands, which contain an N-hydroxyamide moiety, have been effectively used in asymmetric epoxidation reactions, which are a key type of enantioselective oxidation. mdpi.com For example, a chiral bishydroxamic acid (BHA) ligand was crucial for the successful asymmetric epoxidation step in the total synthesis of (−)-ophiodilactones A and B. mdpi.com

In the realm of enantioselective reductions, chiral ligands derived from amino acid esters have been designed to form complexes with reducing agents like boranes. nih.gov These complexes, such as oxazaborolidines, can reduce prochiral ketones to chiral alcohols with high enantioselectivity. The rigidity of the ligand-reagent complex and the defined chiral environment are key to achieving high levels of stereoinduction. nih.gov

Stereoselective Cycloaddition and Cyclization Reactions

Stereoselective cycloaddition and cyclization reactions are powerful tools for the construction of complex cyclic molecules with defined three-dimensional structures. The success of these reactions often relies on a chiral catalyst that can effectively control the facial selectivity of the approaching reactants.

While no specific examples of this compound derivatives have been prominently reported for these transformations, one can extrapolate their potential role. For instance, the nitrogen atom of the primary amine could be incorporated into a larger ligand framework, such as a bis(oxazoline) or a phosphine-oxazoline (PHOX) ligand. In such a ligand, the N,N-dimethylpropanamide unit could serve as a sterically demanding substituent that influences the chiral pocket of the resulting metal complex.

Table 1: Potential Ligand Scaffolds Incorporating this compound Derivatives

| Ligand Type | Potential Role of the this compound Moiety | Example of Targeted Reaction |

| Chiral Bis(oxazoline) Ligands | The amide could be part of the backbone connecting the two oxazoline (B21484) rings, influencing their relative orientation. | Asymmetric Diels-Alder Reactions |

| Chiral Phosphine-Oxazoline (PHOX) Ligands | The amide group could be a substituent on the oxazoline ring, providing steric bulk to control substrate approach. | Palladium-catalyzed Asymmetric Allylic Alkylation |

| Chiral Diamine Ligands | The primary amine could be part of a bidentate ligand used in transition metal-catalyzed cyclopropanation. | Asymmetric Cyclopropanation |

The enantioselectivity in these reactions is dictated by the precise arrangement of the ligand around the metal center, which in turn controls the trajectory of the substrates. The bulky and polar N,N-dimethylamide group could play a significant role in establishing such a selective environment.

Organocatalytic Asymmetric Reactions

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis. Amino acids and their derivatives are a cornerstone of organocatalyst design, participating in a variety of activation modes.

Role in Chiral Nucleophilic and Electrophilic Organocatalysis

In the realm of organocatalysis, the primary amine of an this compound derivative could participate in enamine or iminium ion catalysis, analogous to the well-established proline-catalyzed reactions. The N,N-dimethylamide could influence the catalyst's solubility, stability, and the steric environment of the reactive intermediate.

For instance, a catalyst derived from this compound could potentially catalyze the asymmetric Michael addition of aldehydes or ketones to nitroolefins. The formation of a chiral enamine intermediate would dictate the stereochemical outcome of the reaction. The bulky amide group would likely play a crucial role in shielding one face of the enamine, leading to high enantioselectivity.

Similarly, in electrophilic catalysis, the primary amine could be transformed into a chiral Brønsted acid or a hydrogen-bond donor catalyst. The amide functionality could participate in secondary interactions with the substrate, further enhancing stereocontrol.

Cooperative and Synergistic Catalysis Systems Incorporating this compound Derivatives

Cooperative and synergistic catalysis involve the simultaneous action of two or more catalysts to achieve a transformation that is not possible with either catalyst alone. A derivative of this compound could be a component of such a system.

For example, the primary amine could act as a Brønsted base or a hydrogen-bond donor, while a separate Lewis acid catalyst activates the electrophile. The N,N-dimethylamide group could influence the non-covalent interactions between the two catalytic species, potentially leading to enhanced reactivity and selectivity.

Table 2: Hypothetical Cooperative Catalytic System

| Catalyst 1 (Derived from this compound) | Catalyst 2 | Reaction Type | Role of the Amide Moiety |

| Chiral Thiourea | Lewis Acid (e.g., a metal triflate) | Asymmetric Friedel-Crafts Alkylation | Hydrogen bonding to the Lewis acid-activated substrate, enhancing stereofacial discrimination. |

| Chiral Primary Amine | Transition Metal Complex | Synergistic Enamine/Metal Catalysis | Steric influence on the overall catalytic assembly, controlling substrate orientation. |

Advanced Methodologies for Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Absolute and Relative Configuration Assignment

Spectroscopic methods are powerful, non-destructive tools for probing the chiral nature of molecules. They rely on the differential interaction of enantiomers with a chiral environment or with polarized light.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the enantiomeric purity of chiral compounds and can also be used to assign absolute configurations. This is achieved by creating a diastereomeric environment, which makes the NMR signals of the two enantiomers non-equivalent. This can be done by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). rsc.org

For amines and amino acid derivatives, derivatization with a chiral reagent can lead to the formation of diastereomers with distinct NMR spectra. For instance, (R)-O-aryllactic acid has been used as a chiral derivatizing agent for primary amines and α-amino acid esters, allowing for the determination of their absolute configuration based on the chemical shifts in the ¹H NMR spectrum. acs.org Another approach involves reacting the amine with a reagent like naphtho[2,3-c]furan-1,3-dione (B147156) to form an amide, which is then analyzed in the presence of a chiral calix researchgate.netresorcinarene. nih.gov This method has shown to be effective for a range of aliphatic amines and amino alcohols. nih.gov

Table 1: Chiral Derivatizing and Solvating Agents for NMR Analysis of Amines and Amides

| Method | Reagent/System | Principle | Typical Analytes |

| Chiral Derivatizing Agent | (R)-O-Aryllactic acid | Forms diastereomeric amides with distinct ¹H NMR chemical shifts. acs.org | Primary amines, α-amino acid esters acs.org |

| Chiral Derivatizing Agent & Host | Naphtho[2,3-c]furan-1,3-dione & Chiral Calix researchgate.netresorcinarene | Forms a naphthyl amide derivative which then interacts with a chiral host, leading to enantiomeric discrimination in the NMR spectrum. nih.gov | Aliphatic amines, amino alcohols nih.gov |

| Chiral Solvating Agent | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Forms diastereomeric complexes with chiral amines, causing chemical shift differences. nih.gov | Aliphatic amines, amino alcohols nih.gov |

| Chiral Derivatizing Agent | (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | Forms derivatives with chiral amines, amino acids, and dipeptides, allowing for enantiodiscrimination by ¹⁹F NMR. rsc.org | Amino acids, dipeptides, amines rsc.org |

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. researchgate.netwikipedia.orgbruker.com This technique is highly sensitive to the three-dimensional structure of a chiral molecule, making it a powerful tool for determining the absolute configuration. researchgate.netnih.gov

The process involves comparing the experimental VCD spectrum of the analyte with a theoretically calculated spectrum for a known enantiomer. nih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. wikipedia.org VCD is particularly useful for molecules in solution and does not require crystallization. wikipedia.orgbruker.com The accuracy of the method is heavily dependent on the computational methods used, with density functional theory (DFT) being a common approach for predicting VCD spectra. wikipedia.orgnih.gov The phenomenon of VCD chirality transfer, where an achiral molecule becomes VCD-active upon interaction with a chiral one, has also been studied, highlighting the sensitivity of VCD to intermolecular interactions. acs.org

Electronic Circular Dichroism (ECD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. encyclopedia.pub It is particularly applicable to chiral molecules containing chromophores, which are moieties that absorb UV-Vis light. encyclopedia.pub The amide group in (R)-2-Amino-N,N-dimethylpropanamide can act as a chromophore.

Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a spectrum predicted by quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). dtu.dknih.gov The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration and conformation. encyclopedia.pub The presence of multiple chromophores in a defined spatial arrangement can lead to strong ECD signals due to exciton (B1674681) coupling, which can be a reliable method for assigning absolute configuration. encyclopedia.pub The ECD spectrum is sensitive to both the configuration and the conformation of the molecule, which must be considered in the analysis. encyclopedia.pub

Single-Crystal X-ray Diffraction for Definitive Absolute Configuration Determination

Single-crystal X-ray diffraction is the most unambiguous method for determining the absolute configuration of a chiral molecule. This technique involves analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. nih.gov The resulting data provides a precise three-dimensional map of the electron density, revealing the exact spatial arrangement of the atoms in the crystal lattice. nih.govuchicago.edu

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion. By carefully analyzing the intensities of specific reflections (Bijvoet pairs), the correct enantiomer can be identified. The Flack parameter is a key value derived from the data that indicates the correctness of the assigned absolute structure. A value close to zero for a particular configuration confirms the assignment. The primary challenge of this technique is the need to grow a high-quality single crystal of the compound, which is not always feasible.

Chromatographic Methods for Enantiomeric Purity Assessment and Quantification

Chromatographic techniques are essential for separating enantiomers and quantifying the enantiomeric purity of a chiral compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. mdpi.com For the analysis of chiral amines and amides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often employed. nih.gov These CSPs can operate in both normal-phase and reversed-phase modes, offering flexibility in method development. nih.gov

The enantiomeric excess (ee), a measure of enantiomeric purity, is determined by integrating the peak areas of the two enantiomers in the chromatogram. mdpi.com The accuracy of these methods is crucial, especially when determining small deviations from a racemic mixture. uni-tuebingen.de For GC analysis, derivatization of the amino acid or amine is often necessary to improve volatility and chromatographic performance. uni-tuebingen.de Chiral liquid chromatography coupled with chiroptical detectors, such as a circular dichroism detector, can provide a method for determining enantiomeric excess without the need for pure enantiomeric standards. uma.es

Table 2: Chromatographic Conditions for Enantiomeric Separation of Chiral Amines and Amides

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Conditions | Analyte Type |

| HPLC | Cellulose-based (e.g., ODH, LUX-3) | Not specified | Chiral amines and amides mdpi.com |

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (Chiralpak® IB®) | Reversed-phase: Acetonitrile/Methanol/40 mM Ammonium Acetate (B1210297) buffer (pH 7.5) nih.gov | Chiral imidazolines with amide substitutions nih.gov |

| GC | Chirasil-L-Val | Achiral derivatization (N(O,S)-trifluoroacetyl/ethylesters) followed by GC on the CSP. uni-tuebingen.de | α-amino acids uni-tuebingen.de |

| HPLC | Amino acid-derived CSP | Not specified | β-lactams zendy.io |

| HPLC | Amide-derived CSP | Not specified | N-3,5-dinitrobenzoyl ester derivatives of β-amino acids zendy.io |

Theoretical and Computational Investigations of R 2 Amino N,n Dimethylpropanamide and Its Derivatives

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

Quantum chemical calculations are instrumental in exploring the conformational space of flexible molecules like (R)-2-Amino-N,N-dimethylpropanamide. While direct studies on this specific compound are not extensively published, research on closely related N-acetyl-L-alanine N',N'-dimethylamide (Ac-Ala-NMe2) provides significant insights. Using ab initio and Density Functional Theory (DFT) methods, the conformational properties of Ac-Ala-NMe2 have been analyzed. nih.govresearchgate.net These studies reveal that the molecule's conformation is governed by a delicate balance of intramolecular hydrogen bonds (N-H···O, N-H···N, C-H···O) and dipole attractions. nih.govresearchgate.net

The alanine (B10760859) residue, when combined with a C-terminal tertiary amide like in this compound, shows a preference for an extended conformation. nih.govresearchgate.net It can also adopt conformations characteristic of various β-turns, which are crucial secondary structures in peptides. nih.govresearchgate.net The potential energy surface, often visualized as a Ramachandran plot, shows several low-energy minima corresponding to stable conformers. researchgate.net For Ac-Ala-NMe2, seven conformers were identified after optimization at the B3LYP/6-31+G** level of theory. researchgate.net These findings suggest that this compound is conformationally flexible and can adopt specific structures that may be important for its biological activity or its role as a chiral ligand.

Further computational studies on alanine oligomers, such as L-alanine pentamer, have also been performed using DFT at the B3LYP/6-31G(d,p) level to compare the stability of different secondary structures like α-helices and β-sheets. koreascience.kr These types of calculations help in understanding the intrinsic conformational preferences that drive the folding of larger biomolecules. The study of hexa-alanine stereoisomers has also been used to construct energy landscapes, identifying the most stable structures through global optimization techniques. nih.gov

Table 1: Conformational Preferences of Alanine Derivatives from Computational Studies

| Compound/System | Method | Key Findings | Reference |

|---|---|---|---|

| Ac-Ala-NMe2 | Ab initio/DFT | Prefers extended conformations and structures characteristic of β-turns. | nih.govresearchgate.net |

| L-alanine in water | DFT/MD | Hydrophobic methyl group orients towards the surface of a water droplet. | biosimu.org |

| Hexa-alanine | Global Optimization | Identification of the most stable stereoisomers and their energy landscapes. | nih.gov |

Density Functional Theory (DFT) Studies on Reactivity, Transition States, and Stereoselectivity in Catalytic Systems

Density Functional Theory (DFT) is a powerful tool to investigate the reactivity of molecules, map out reaction pathways, and understand the origins of stereoselectivity in catalytic reactions. For derivatives of this compound, DFT studies can predict sites of nucleophilic or electrophilic attack, calculate activation energies for reactions, and model the structures of transition states.

While specific DFT studies on the reactivity of this compound are limited in publicly available literature, research on related systems highlights the utility of this approach. For instance, DFT calculations have been employed to study the adsorption of amino acids, including alanine, onto graphene surfaces. rsc.org These calculations, using the GGA-PBE scheme with van der Waals corrections, help in understanding non-covalent interactions that are crucial in many chemical and biological processes. rsc.org

In the context of catalysis, chiral amino acid derivatives are often used as ligands to induce stereoselectivity. DFT calculations are essential for understanding how these ligands interact with metal centers and substrates to favor the formation of one enantiomer over another. For example, in asymmetric reductions of ketones using chiral aminoalcohols (structurally related to amino amides) as ligands for borane (B79455), DFT could be used to model the structure of the active oxazaborolidine catalyst and the transition states leading to the product. nih.gov

Recent DFT studies on the reactivity of nitrones with carbon disulfide, catalyzed by chloride anions, have revealed detailed mechanistic insights, including the formation of a highly reactive [CS2Cl]⁻ adduct. acs.orgacs.org Such studies showcase the power of DFT in elucidating complex reaction mechanisms, identifying key intermediates, and calculating energy barriers for different reaction pathways. acs.orgacs.org These computational approaches could be similarly applied to reactions involving this compound to predict its reactivity and guide the development of new synthetic methods.

Molecular Modeling and Docking Studies of Ligand-Metal Interactions and Substrate Binding

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to a receptor, which can be a protein or a metal catalyst. For this compound, these methods can be applied to understand how it interacts with metal ions to form catalytic species and how these complexes bind to substrates in an asymmetric fashion.

The primary amino group and the amide oxygen of this compound are potential coordination sites for metal ions. Molecular modeling can be used to build three-dimensional models of these metal complexes and to analyze their geometries and electronic structures. This information is crucial for designing new chiral catalysts for a variety of organic transformations.

Docking studies can then be performed to simulate the binding of a substrate to the chiral catalyst. By calculating the binding energies of different possible binding modes, it is possible to predict which diastereomeric transition state is lower in energy, thus explaining the observed enantioselectivity of the reaction. While specific docking studies featuring this compound are not readily found, the principles are well-established in the field of asymmetric catalysis. For example, in the borane reduction of ketones catalyzed by chiral aminoalcohols, modeling the interaction between the ketone substrate and the oxazaborolidine catalyst is key to understanding the stereochemical outcome. nih.gov

Prediction of Spectroscopic Properties (e.g., Simulated ECD and VCD Spectra) for Comparison with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental data to confirm their structure and absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are spectroscopic techniques that are particularly sensitive to the chirality of a molecule.

Theoretical calculations of ECD and VCD spectra for this compound would provide a "chiral signature" for this molecule. By comparing the calculated spectra with experimentally measured ones, it is possible to unambiguously determine the absolute configuration of a synthesized sample.

DFT calculations are commonly used for this purpose. The process typically involves first performing a conformational search to identify all low-energy conformers of the molecule. Then, for each conformer, the ECD and VCD spectra are calculated. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. This approach has been successfully applied to a wide range of chiral molecules, including amino acids and their derivatives. For instance, theoretical calculations have been used to aid in the assignment of the vibrational spectra of L-alanine. researchgate.net

Elucidation of Reaction Mechanisms and Catalytic Cycles via Computational Approaches

Computational chemistry provides powerful tools for elucidating complex reaction mechanisms and mapping out entire catalytic cycles. For reactions involving this compound, either as a reactant or as a chiral ligand, DFT calculations can be employed to investigate the step-by-step transformation of reactants into products.

This involves identifying all relevant intermediates and transition states along the reaction coordinate and calculating their relative energies. The resulting energy profile provides a detailed picture of the reaction mechanism, including the rate-determining step and the factors that control the selectivity of the reaction.

For example, if this compound were used as a ligand in a metal-catalyzed reaction, computational studies could be used to:

Model the structure of the active catalyst.

Investigate the mechanism of catalyst activation.

Map out the elementary steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination).

Determine the origin of enantioselectivity by comparing the energy profiles of the competing pathways leading to the (R) and (S) products.

Recent studies on the chloride-catalyzed insertion of CS2 into nitrones have demonstrated the effectiveness of this approach. acs.orgacs.org Through DFT calculations, the researchers were able to propose a detailed mechanism involving an unexpected adduct and trace the entire reaction pathway, which was supported by experimental observations. acs.orgacs.org A similar approach could provide invaluable insights into the chemistry of this compound.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| L-alanine |

| N-acetyl-L-alanine N',N'-dimethylamide |

| Ac-Ala-NMe2 |

| Carbon disulfide |

| Graphene |

| Borane |

Synthesis and Research Applications of Derivatives and Analogues of R 2 Amino N,n Dimethylpropanamide

Systematic Structural Modifications and Their Influence on Chiral Induction and Catalytic Performance

The strategic modification of the (R)-2-Amino-N,N-dimethylpropanamide backbone is a key approach to fine-tuning its stereochemical influence in asymmetric catalysis. Researchers have systematically altered various parts of the molecule to understand and optimize its performance as a chiral auxiliary or ligand. These modifications generally target the N-terminus, the C-terminus, and the methyl side chain.

The influence of these structural changes is most evident in the context of asymmetric reactions where the amino amide derivative acts as a chiral ligand for a metal catalyst. For instance, in the metal-catalyzed asymmetric transfer hydrogenation of ketones, the steric and electronic properties of the N-substituent on the amino group play a crucial role in determining the enantioselectivity of the reaction. Larger, bulkier substituents at the N-terminus can create a more defined chiral pocket around the metal center, leading to higher enantiomeric excesses (ee) of the product alcohol.

Similarly, modifications to the N,N-dimethylamide group can impact the catalyst's solubility, stability, and activity. Replacing the methyl groups with larger alkyl or aryl groups can modulate the steric environment and the electronic nature of the amide, thereby influencing the coordination to the metal and the subsequent stereochemical outcome.

The methyl group at the chiral center (C2) is another site for modification, although less common. Altering this group to a larger alkyl or aryl substituent directly changes the steric bulk at the stereogenic center, which can have a significant and sometimes unpredictable effect on the enantioselectivity of the catalyzed reaction.

Synthesis and Evaluation of N-Substituted and C-Substituted Analogues

The synthesis of N-substituted and C-substituted analogues of this compound allows for a systematic investigation of structure-activity relationships.

N-Substituted Analogues: These are typically synthesized by reacting (R)-alanine with the desired primary or secondary amine to form the corresponding amide, followed by protection of the amino group, and then alkylation or arylation of the nitrogen atom. Alternatively, reductive amination of (R)-2-oxopropanamide derivatives with appropriate amines can yield N-substituted products. These derivatives have been extensively studied as ligands in various asymmetric transformations, including additions of organometallic reagents to aldehydes and ketones. For example, N-aryl and N-alkyl derivatives have shown varying degrees of success in controlling the facial selectivity of the nucleophilic attack.

C-Substituted Analogues: The synthesis of C-substituted analogues, where the methyl group at the C2 position is replaced, is more complex. It often requires starting from a non-proteinogenic amino acid with the desired side chain. These analogues are crucial for probing the steric requirements of the catalytic pocket. Research has shown that increasing the steric bulk at the C2 position can enhance enantioselectivity in certain reactions, up to a point where steric hindrance begins to impede the reaction rate.

The evaluation of these analogues involves testing their performance in a standard catalytic reaction and analyzing the product distribution (yield and enantiomeric excess). This data provides valuable insights into the optimal structural features required for a highly effective chiral ligand.

Impact of Amide Bond Modifications on Stereochemical Control

Modification of the amide bond in this compound to introduce isosteric replacements like thioamides or phosphoramides can significantly alter the electronic properties and conformational preferences of the molecule. These changes, in turn, have a direct impact on stereochemical control in asymmetric catalysis.

Thioamides: The replacement of the amide oxygen with a sulfur atom to form a thioamide changes the bond lengths, bond angles, and rotational barriers around the C-N bond. Thioamides are known to be better hydrogen bond acceptors and have different coordination properties with metal centers compared to their amide counterparts. In the context of chiral ligands, these differences can lead to altered transition state geometries and, consequently, different levels of enantioselectivity.

Phosphoramides: Replacing the amide group with a phosphoramide (B1221513) introduces a tetrahedral phosphorus center, which can itself be a source of chirality. Chiral phosphoramides derived from amino acids have emerged as a powerful class of ligands, particularly in asymmetric hydrogenations and conjugate additions. The P-N bond and the substituents on the phosphorus atom create a unique and highly tunable chiral environment that can lead to exceptionally high levels of stereocontrol. The synthesis of these analogues typically involves the reaction of the parent amino amide with a suitable phosphorus electrophile, such as phosphorus oxychloride, followed by the introduction of other substituents on the phosphorus atom.

The study of these amide bond modifications provides a deeper understanding of the non-covalent interactions and coordination chemistry that govern stereochemical outcomes in asymmetric catalysis.

Development of Hybrid Chiral Catalysts Incorporating the Amino Amide Moiety

The this compound motif has been successfully incorporated into more complex catalyst architectures to create hybrid chiral catalysts. These catalysts often combine the amino amide unit with another catalytically active group or a structural scaffold to achieve enhanced reactivity, selectivity, and stability.

Bifunctional Catalysts: One common strategy is to develop bifunctional catalysts where the amino group can act as a Brønsted base or a hydrogen bond donor, while the amide-coordinated metal center functions as a Lewis acid. This cooperative catalysis can lead to novel reaction pathways and improved enantioselectivities.

Dendritic and Polymeric Catalysts: To facilitate catalyst recovery and reuse, the this compound unit has been attached to polymeric supports or incorporated into the structure of dendrimers. While this can sometimes lead to a decrease in catalytic activity or selectivity due to diffusional limitations or altered catalyst conformation, the benefits of easier separation and recycling are often significant for practical applications.

Hybrid Ligands: The amino amide moiety can also be combined with other well-established chiral ligand backbones, such as BINOL or Salen, to create hybrid ligands. These new ligands can exhibit unique properties that are not simply the sum of their individual components, leading to breakthroughs in challenging asymmetric transformations. The synthesis of these hybrid catalysts involves multi-step sequences to link the different chiral modules together.

The development of these hybrid systems represents a sophisticated approach to catalyst design, where the modular nature of the this compound scaffold is leveraged to create highly tailored and efficient catalytic systems.

Emerging Research Directions and Future Perspectives in the Field

Integration of (R)-2-Amino-N,N-dimethylpropanamide in Continuous Flow Chemistry for Scalable Enantioselective Synthesis

The paradigm of chemical synthesis, particularly in the pharmaceutical industry, is shifting from traditional batch processing to continuous flow chemistry. azolifesciences.com This move is driven by the significant advantages offered by flow processes, including enhanced safety, superior heat and mass transfer, improved reproducibility, and greater potential for automation and scalability. azolifesciences.comnih.gov For the production of enantiomerically pure compounds like this compound, continuous flow offers a transformative approach to meet demands for large-scale manufacturing at a lower cost. azolifesciences.com

Future research will likely focus on adapting existing enantioselective catalytic methods to flow reactors for the synthesis of this compound and its derivatives. One promising avenue is the use of enzyme membrane reactors (EMRs), which combine the high selectivity of biocatalysts with the efficiency of a continuous process. aiche.org For instance, amine dehydrogenases (AmDHs) can catalyze the reductive amination of a prochiral ketone to produce an (R)-amine with high enantiomeric excess, using a cofactor that is regenerated in situ. aiche.org Integrating such an enzymatic system into an EMR setup would allow for the continuous production of chiral amines, where the enzyme is retained by a membrane while the product flows out, enabling high productivity and catalyst reuse. aiche.org

Similarly, the kinetic resolution of racemic amines using immobilized lipase (B570770) enzymes in continuous packed bed reactors (PBRs) is another well-established strategy. whiterose.ac.ukresearchgate.net This method could be applied to a racemic mixture to selectively acylate the (S)-enantiomer, allowing the desired (R)-amine to be separated continuously. The transfer of such processes from batch to continuous PBRs has been shown to intensify reaction conditions, leading to more productive and efficient routes. whiterose.ac.uk Research into the development of a continuous flow process for an asymmetric synthesis of a goniothalamin (B1671989) intermediate demonstrated significantly higher productivity and enantiomeric excess compared to batch methods. nih.gov The application of these principles to the synthesis of this compound could unlock scalable, efficient, and cost-effective production.

| Parameter | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

|---|---|---|---|

| Scalability | Difficult, often requires re-optimization | Easier, by extending operational time or "numbering-up" parallel reactors | Facilitates seamless scale-up from lab to production. azolifesciences.com |

| Safety | Higher risk with large volumes of hazardous reagents | Smaller reactor volumes improve heat dissipation and control over exothermic reactions. azolifesciences.com | Inherently safer operational window. |

| Productivity (Example) | Lower space-time yield | Productivity of 1.8 g/h achieved for an (S)-goniothalamin intermediate. nih.gov | Higher throughput and efficiency. |

| Process Control | Inconsistent mixing and temperature gradients | Precise control over temperature, pressure, and residence time. azolifesciences.com | Improved product quality and consistency. |

Exploration of its Role in Supramolecular Chirality and Self-Assembly Processes

Supramolecular chemistry, which studies chemical systems composed of discrete numbers of molecules, has opened new frontiers in creating complex, functional architectures. nih.gov A key phenomenon in this field is chiral self-assembly, where chiral molecules spontaneously organize through non-covalent interactions (e.g., hydrogen bonding, π-π stacking) to form well-defined, higher-order structures. nih.govresearchgate.net The chirality of the molecular building block can be transferred and amplified to the macroscopic level, resulting in materials with unique chiroptical properties. acs.org

This compound is an excellent candidate for investigation as a chiral building block in supramolecular systems. Its structure contains key features for directing self-assembly: a chiral center to induce a specific handedness (e.g., a helical twist) and an amide group that is a robust hydrogen-bond donor and acceptor. tue.nl Hydrogen-bonded networks are a primary driving force in the formation of many supramolecular polymers. nih.govwur.nl Research on other chiral amide-containing molecules, such as triarylamine tris-amides (TATAs), has shown they self-assemble into helical columnar stacks driven by a combination of hydrogen bonding and π-π stacking. acs.orgnih.gov The introduction of a chiral center dictates the preference for either a right-handed (P) or left-handed (M) helix, leading to aggregates with a single chirality. nih.govacs.org

Future studies could explore how this compound, either alone or incorporated into larger molecules, assembles in various solvents. The interplay between its chiral center and the amide group could lead to the formation of helical fibers, tapes, or vesicles. Techniques such as Circular Dichroism (CD) spectroscopy would be crucial for probing the formation and structure of these chiral assemblies, as CD signals are highly sensitive to the spatial arrangement of chromophores within the supramolecular structure. nih.govnih.govmdpi.com Understanding and controlling these self-assembly processes could enable the design of "smart" materials that respond to external stimuli like pH or temperature. mdpi.commdpi.com

| Chiral Building Block Type | Key Non-Covalent Interactions | Resulting Supramolecular Structure | Potential Application |

|---|---|---|---|

| Chiral Amides / Peptides | Hydrogen Bonding, Hydrophobic Interactions | Helical Fibers, Nanotubes, Gels. tue.nlnih.gov | Tissue Engineering, Responsive Materials |

| Amino-Acid Substituted Biphenyldiimides | Hydrogen Bonding (COOH···HOOC) | 1D Supramolecular Polymers. nih.govwur.nl | Chiral Sensors, Organic Dyes |

| Triarylamine Tris-Amides (TATAs) | Hydrogen Bonding, π-π Stacking | Helical Supramolecular Polymers. nih.govacs.org | Chiroptical Switches, Electronics |

| This compound (Prospective) | Hydrogen Bonding (N-H···O=C) | Helical Aggregates, Chiral Vesicles | Chiral Catalysis, Drug Delivery |

Advancements in Green Chemistry Principles and Sustainable Synthesis Innovations Utilizing the Compound

The growing emphasis on environmental sustainability is compelling chemists to redesign synthetic processes according to the principles of green chemistry. unife.itnih.gov These principles advocate for minimizing waste, using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. nih.gov The synthesis of chiral building blocks like this compound is a prime area for the application of these sustainable innovations.

One of the most powerful tools in green chemistry is biocatalysis. Enzymes operate under mild conditions (room temperature and neutral pH) and often in aqueous media, drastically reducing the need for harsh reagents and organic solvents. rsc.org The synthesis of this compound could be envisioned via enzymatic routes, such as the aforementioned use of amine dehydrogenases or lipases, which offer high enantioselectivity and generate minimal waste. aiche.orgwhiterose.ac.uk

Another key principle is the use of greener solvents or reaction media. Water is the ideal green solvent, and developing synthetic routes that are efficient in aqueous systems is a major goal. rsc.org Recent research has demonstrated novel methodologies that leverage unique reaction platforms, such as filter paper, to facilitate reactions in water-based systems, eliminating the need for complex workups and purification steps and achieving excellent green metrics. rsc.org Furthermore, the use of renewable feedstocks is a cornerstone of sustainable chemistry. nih.gov As this compound is derived from D-alanine, it is fundamentally linked to a biorenewable source. Innovations that create other chiral building blocks from natural sources like amino acids or plant-derived chemicals are becoming increasingly prevalent. nih.govnih.gov Applying a holistic green chemistry approach to the entire lifecycle of this compound, from its synthesis to its application, represents a significant future research direction.

| Green Chemistry Principle | Traditional Approach | Sustainable Innovation | Potential Impact on Synthesis |

|---|---|---|---|

| Catalysis | Stoichiometric chiral reagents, heavy metal catalysts. researchgate.net | Biocatalysis (e.g., enzymes) or recyclable organocatalysts. whiterose.ac.ukacs.org | Higher selectivity, lower toxicity, and reduced waste. |

| Solvent Use | Use of volatile organic compounds (VOCs) like toluene (B28343) or chloroform. nih.gov | Water, supercritical fluids, or biodegradable solvents (e.g., PolarClean). unife.itrsc.org | Improved safety and reduced environmental pollution. |

| Energy Efficiency | High temperatures and pressures | Ambient temperature and pressure reactions enabled by efficient catalysts. rsc.org | Lower energy consumption and carbon footprint. |

| Waste Prevention | Multi-step synthesis with protecting groups, generating significant byproducts. nih.gov | One-pot reactions, multicomponent reactions, and high atom economy processes. nih.govnih.gov | Higher efficiency and minimized waste streams. |

Potential for Novel Applications in Advanced Materials Science Through Chiral Functionalization

The creation of advanced materials with tailored properties is a driving force in materials science. Chiral functionalization—the process of attaching chiral molecules to the surface or matrix of a material—is a powerful strategy for imparting new functionalities. nih.govmdpi.com Materials such as nanoparticles, graphene, and polymers, when functionalized with a chiral layer, can acquire the ability to interact selectively with other chiral molecules. tandfonline.comtandfonline.com This has profound implications for applications in enantioselective sensing, asymmetric catalysis, and chiral separations. mdpi.com

This compound is a promising candidate for the chiral functionalization of a wide range of materials. Its primary amine group provides a reactive handle for covalent attachment to surfaces containing functional groups like carboxylic acids or acyl chlorides, forming stable amide bonds. nih.gov For example, graphene oxide (GO), which is rich in oxygen-containing functional groups, can be readily modified with chiral amino compounds. nih.gov The resulting chiral graphene hybrids have been explored as catalysts and as stationary phases for chromatographic separation. nih.gov

Similarly, metallic or magnetic nanoparticles functionalized with chiral molecules have been developed for enantioselective recognition and catalysis. mdpi.com The chiral layer on the nanoparticle surface creates a chiral microenvironment that can differentiate between the enantiomers of a target molecule. mdpi.com Future research could involve grafting this compound onto silica (B1680970) or gold nanoparticles to create novel chiral stationary phases for HPLC or highly active and recyclable catalysts for asymmetric synthesis. The development of chiral sensors is another exciting possibility, where the functionalized material could generate a detectable signal (e.g., optical or electrochemical) upon binding to a specific enantiomer. tandfonline.comtandfonline.com

| Material Platform | Chiral Functionalization Method | Resulting Chiral Material | Potential Application |

|---|---|---|---|

| Graphene Oxide (GO) | Covalent bonding via amine reaction with epoxy or carboxyl groups. nih.gov | Chiral Graphene Hybrid | Asymmetric catalysis, chiral stationary phases for chromatography. nih.gov |

| Gold/Silver Nanoparticles | Thiol-gold bonding or electrostatic adsorption of chiral ligands. nih.govmdpi.com | Chiral Plasmonic Nanoparticles | Enantioselective recognition, biosensing. mdpi.com |

| Silica Nanoparticles | Silanization followed by covalent attachment of the chiral molecule. mdpi.com | Chiral Mesoporous Silica | Chiral separation, heterogeneous catalysis. mdpi.com |

| Polymers | Incorporation of a chiral monomer during polymerization or post-functionalization. mdpi.com | Chiral Polymer Brushes/Films | Chiral recognition surfaces, advanced optical materials. mdpi.com |

Q & A

Q. Basic Protocol :

- Melting Point : Use differential scanning calorimetry (DSC).

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C .

- LogP : Determine via reverse-phase HPLC or computational tools (e.g., MarvinSuite) .

Advanced Analysis : - Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS .

What safety precautions are critical when handling this compound?

Basic Safety Measures :

While safety data for the (R)-enantiomer are limited, extrapolate from the (S)-enantiomer’s GHS classifications:

- Acute Toxicity : H302 (harmful if swallowed). Use P95 respirators and nitrile gloves .

- Skin/Eye Irritation : H315/H319. Work in fume hoods with emergency eyewash stations .

Advanced Risk Mitigation : - Environmental Controls : Prevent drainage contamination; use closed-system processing .

- First-Aid : For inhalation, administer artificial respiration; for ingestion, rinse mouth and seek medical attention .

How can contradictions in reported biological activities between (R)- and (S)-enantiomers be resolved?

Q. Methodological Approach :

- In Vitro Assays : Test both enantiomers in parallel for receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., proteases) .

- Structural Modeling : Use molecular docking (AutoDock Vina) to compare enantiomer-protein interactions .

Case Study :

The (S)-enantiomer of a related propanamide derivative showed higher cytotoxicity in cancer cell lines, attributed to stereospecific metabolic activation . Such studies highlight the need for enantiomer-specific bioactivity profiling.

What advanced techniques validate the enantiomeric purity of this compound?

Q. Key Methods :

- Chiral Chromatography : Utilize HPLC with amylose-based columns and hexane:isopropanol mobile phases .

- Nuclear Overhauser Effect (NOE) : NMR experiments can distinguish enantiomers via spatial interactions in chiral environments .

Data Interpretation :

A purity threshold of ≥99% enantiomeric excess (ee) is recommended for pharmacological studies. Report deviations using chiral SFC-MS for trace impurity detection .

How does the stereochemistry of this compound influence its metabolic stability?

Q. Research Framework :

- In Vivo Studies : Administer the compound to rodent models and analyze plasma metabolites via UPLC-QTOF. Compare clearance rates with the (S)-enantiomer .

- Computational Prediction : Apply ADMET predictors (e.g., SwissADME) to estimate CYP450 isoform interactions .

Contradiction Note :

The (R)-enantiomer may exhibit prolonged half-life due to resistance to hepatic esterases, as seen in structurally similar amides .

What are the best practices for resolving discrepancies in published solubility data?

Q. Methodological Strategy :

- Standardized Protocols : Follow OECD 105 guidelines for solubility testing.

- Inter-laboratory Validation : Collaborate with multiple labs to replicate results using identical buffers and temperatures .

Example :

Conflicting LogP values (e.g., 1.197 vs. 1.45) may arise from pH variations. Use potentiometric titration for pH-dependent solubility profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |